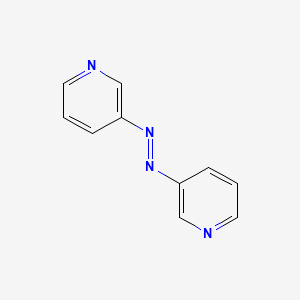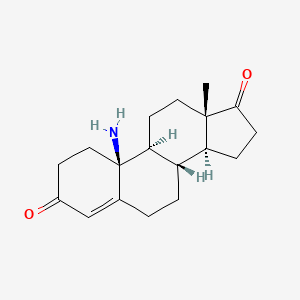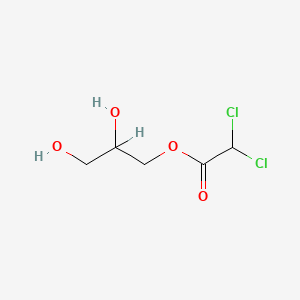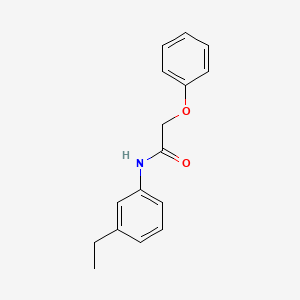
Pyridine, 3,3'-azobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azobis(pyridine) derivatives involves the coupling of pyridine units through azo linkages. A notable example is the synthesis and crystallographic characterization of low-dimensional and porous coordination compounds using the 4,4'-azobis(pyridine) ligand. These compounds exhibit diverse structural motifs, including 0-dimensional dimers, 1-dimensional chains, and 2-dimensional sheets, facilitated by the azo linkage and its ability to mediate supramolecular interactions through π-π and CH-π interactions (Noro, Kitagawa, Nakamura, & Wada, 2005).
Molecular Structure Analysis
The molecular structure of azobis(pyridine) derivatives is characterized by the presence of azo linkages between pyridine rings. These linkages allow for a variety of conformations and structural diversity. For example, vibrational and electron absorption spectra studies, supported by density functional theory calculations, have shown that molecules like 4,4′-azobis(pyridine N-oxide) assume a trans-planar conformation in non-polar solvents, highlighting the strong conjugation between the π electrons of the heteroaromatic rings and the N=N double bond (Muniz-Miranda et al., 2005).
Chemical Reactions and Properties
Azobis(pyridine) compounds participate in a variety of chemical reactions, leveraging the azo linkage's reactivity. For instance, azobis(2-pyridine) derivatives have been utilized in the synthesis of pyridylimido complexes of tantalum and niobium through the reductive cleavage of the N=N bond, demonstrating the versatility of azobis(pyridine) compounds in facilitating novel coordination chemistry (Kawakita et al., 2019).
Wissenschaftliche Forschungsanwendungen
Medicinal and Non-Medicinal Uses
Pyridine derivatives, including Pyridine, 3,3'-azobis-, are recognized for their vast applications across different fields. They exhibit a wide range of biological activities, with several compounds being utilized in clinical settings. The significance of pyridine derivatives extends to modern medicinal applications, where they contribute to the development of new therapeutic agents. This highlights their crucial role not only in the pharmaceutical realm but also in other scientific areas, underscoring the broad utility and importance of these chemical compounds (Altaf et al., 2015).
Anticancer Properties and Kinase Inhibition
Pyrrolopyridine derivatives, closely related to the pyridine scaffold, have shown promise as anticancer agents due to their ability to act as kinase inhibitors. Their structural similarity to ATP allows them to interfere with kinase activity, crucial in cancer cell proliferation. The derivatives' versatility in binding modes enhances their potential as therapeutic agents, with some, like vemurafenib, already being used for melanoma treatment. This underscores the potential of pyridine derivatives in oncology, especially in the development of targeted therapies (El-Gamal & Anbar, 2017).
Chemosensing and Analytical Chemistry
In the field of analytical chemistry, pyridine derivatives excel as chemosensors due to their high affinity for various ions and neutral species. Their capacity to detect different species in environmental, agricultural, and biological samples is particularly noteworthy. This application demonstrates the versatility of pyridine derivatives beyond pharmacological uses, highlighting their role in environmental monitoring and safety assessments (Abu-Taweel et al., 2022).
Agrochemical Applications
Pyridine-based compounds also find significant application in the agrochemical industry as pesticides, including fungicides, insecticides, and herbicides. The development of new agrochemicals benefits from innovative methods that increase the efficiency of discovering novel compounds. This area of application demonstrates the importance of pyridine derivatives in supporting agricultural productivity and pest management strategies (Guan et al., 2016).
Energy Materials
In the domain of energy materials, high-nitrogen azine energetic compounds, including derivatives of pyridine, have garnered attention for their potential in propellants, explosives, and gas generators. The ability of these compounds to improve burning rates, reduce sensitivity, and enhance detonation performance underlines their significance in the development of advanced energy materials (Yongjin & Shuhong, 2019).
Safety And Hazards
- 3,3’-azobispyridine may pose hazards related to its azo group, such as potential toxicity.
- Proper handling, storage, and disposal are essential.
Zukünftige Richtungen
- Further research could explore novel applications, improved synthetic methods, and potential derivatives.
- Investigate its role in catalysis, materials, and biological systems.
Eigenschaften
IUPAC Name |
dipyridin-3-yldiazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKROEKFLSMDUSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=NC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3,3'-azobis- | |
CAS RN |
2633-01-4 |
Source


|
| Record name | 3-Azopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[Oxo(thiophen-2-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid propan-2-yl ester](/img/structure/B1219192.png)



![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
